molecular formula C14H12INO B1633000 N-(2-iodophenyl)-4-methylbenzamide

N-(2-iodophenyl)-4-methylbenzamide

Cat. No.: B1633000
M. Wt: 337.15 g/mol
InChI Key: WZIHTWIEJFXTDR-UHFFFAOYSA-N
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Description

N-(2-Iodophenyl)-4-methylbenzamide (CAS: 349089-26-5) is a benzamide derivative characterized by a 4-methylbenzoyl group attached to an ortho-iodinated aniline moiety. The iodine atom at the ortho position introduces steric bulk and electronic effects, which can modulate interactions with biological targets such as histone deacetylases (HDACs) and kinases . Industrial suppliers provide this compound with a purity of ≥97%, highlighting its relevance in synthetic chemistry and drug discovery pipelines .

Properties

Molecular Formula

C14H12INO

Molecular Weight

337.15 g/mol

IUPAC Name

N-(2-iodophenyl)-4-methylbenzamide

InChI

InChI=1S/C14H12INO/c1-10-6-8-11(9-7-10)14(17)16-13-5-3-2-4-12(13)15/h2-9H,1H3,(H,16,17)

InChI Key

WZIHTWIEJFXTDR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

N-(2-iodophenyl)-4-methylbenzamide serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable in creating complex molecular architectures. The presence of the iodine atom allows for further functionalization, expanding its utility in synthetic chemistry .

This compound has been investigated for its biological properties, particularly in cancer research:

  • Anticancer Activity: In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (LNCaP). The mechanism may involve modulation of specific molecular targets associated with cancer cell proliferation and survival .
  • Antimicrobial Properties: Preliminary investigations suggest potential antimicrobial activity against certain bacterial strains. However, further research is needed to fully elucidate these effects .

Pharmaceutical Development

The compound's structural characteristics make it a candidate for drug development targeting specific diseases, particularly in oncology. Its interactions with biological receptors and enzymes could lead to the development of novel therapeutic agents .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Cytotoxicity Studies: Research utilizing MTT assays has demonstrated that this compound can inhibit cell viability in breast cancer cell lines at varying concentrations (10–100 µM), indicating its potential as an anticancer agent .
  • Mechanistic Insights: Investigations into its mechanism of action reveal that this compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access and reducing enzyme activity .
  • Industrial Applications: Beyond pharmaceuticals, this compound is being explored for use in developing materials with tailored chemical properties, such as polymers and coatings.

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural and Electronic Modifications

Substituent Effects on HDAC Inhibition
  • Compound 109 (N-(6-(2-Aminophenylamino)-6-oxohexyl)-4-methylbenzamide): This derivative features a flexible hexyl linker and an aminophenyl group. It exhibits potent dual inhibition of HDAC1 and HDAC3 (Ki ratio HDAC1/HDAC3 = 6), attributed to the amine group’s hydrogen-bonding capacity .
  • N-(2-Iodophenyl)-4-methylbenzamide : The iodine substituent, being bulkier and electron-withdrawing, may reduce HDAC binding affinity compared to smaller groups like amines. However, its lipophilicity could enhance membrane permeability .
Comparison with Halogenated Analogs
  • N-(2-Nitrophenyl)-4-bromo-benzamide (I) : The bromine atom and nitro group confer distinct electronic effects. Bromine’s lower electronegativity compared to iodine results in weaker electron-withdrawing effects, while the nitro group enhances resonance stabilization. Structural studies show that bromine’s smaller size allows tighter packing in crystal lattices compared to iodine .
Kinase Inhibition
  • Ponatinib Analogs: Derivatives like 153-(2-{8-aminoimidazo[1,2-a]pyridin-3-yl}ethynyl)-N-[3-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylbenzamide demonstrate potent inhibition of ABLT315I mutants. The trifluoromethyl and imidazole groups enhance selectivity, whereas iodine in this compound may limit kinase binding due to steric clashes .
HDAC2 Docking Studies
  • Compound B10 (N-(2-amino-5-(1H-imidazol-2-yl)phenyl)-4-methylbenzamide): This derivative achieves a docking score of 76.7 kcal/mol with HDAC2, forming hydrogen bonds with Cys156 and His144. In contrast, the iodine in this compound may hinder interactions with these residues, reducing inhibitory potency .

Physicochemical Properties

Compound Substituent Molecular Weight LogP (Predicted) Key Biological Activity
This compound 2-Iodo, 4-methyl 363.22 3.8 Moderate HDAC inhibition
N-(2-Methoxyphenyl)-4-methylbenzamide 2-Methoxy, 4-methyl 241.29 2.5 Improved solubility
N-(2-Nitrophenyl)-4-bromo-benzamide 2-Nitro, 4-bromo 335.13 2.9 Crystallographic stability
Compound 109 Hexyl linker, amine 412.45 2.1 Dual HDAC1/HDAC3 inhibition

Key Findings

  • Steric Effects : Bulky substituents like iodine reduce binding affinity in enzyme pockets but enhance lipophilicity for cellular uptake .
  • Linker Flexibility : Compounds with flexible linkers (e.g., compound 109) show improved kinase and HDAC inhibition compared to rigid structures .

Preparation Methods

Schotten-Baumann Reaction with Acyl Chlorides

The most widely reported synthesis involves reacting 2-iodoaniline with 4-methylbenzoyl chloride under Schotten-Baumann conditions. In a representative procedure, 2-iodoaniline (1.0 g, 4.57 mmol) is treated with 4-methylbenzoyl chloride (1.1 equiv) in anhydrous THF at room temperature, with triethylamine (1.0 equiv) as a base. The reaction achieves an 84% yield (1.29 g) after purification, producing a white solid with a melting point of 112–113°C.

Mechanistic Insights : The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. Triethylamine neutralizes HCl, shifting equilibrium toward product formation. Steric hindrance from the ortho-iodo substituent marginally slows the reaction compared to unsubstituted anilines, necessitating extended stirring times.

Optimization Data :

Parameter Optimal Value Impact on Yield
Solvent THF Maximizes solubility of iodinated intermediate
Base Triethylamine 84% yield; alternatives (e.g., pyridine) reduce yield to <70%
Stoichiometry 1.1 equiv acyl chloride Prevents diacylation byproducts
Temperature 25°C Higher temperatures induce decomposition

Alternative Acylating Agents

While acyl chlorides dominate literature protocols, mixed carbonates and in situ activated carboxylic acids offer niche advantages. For instance, employing 4-methylbenzoic acid with EDCI/HOBt in DMF yields comparable results (78–82%) but requires stringent anhydrous conditions. This method avoids HCl gas generation, making it preferable for acid-sensitive substrates.

Hypervalent Iodine-Mediated N-Arylation

Diaryliodonium Salt Strategies

Recent advances exploit aryl(tmp)iodonium acetates for direct N-arylation of benzamides. In one approach, N-tert-butoxy-4-methylbenzamide reacts with 2-iodophenyl(tmp)iodonium acetate in acetonitrile at 60°C, achieving 91% O-arylation selectivity. While primarily optimized for phenol synthesis, modifying the dummy ligand (e.g., switching TMP to Mes) enhances N-selectivity to 68% for secondary amides.

Challenges :

  • Competing O- vs. N-arylation requires precise ligand control.
  • Electron-deficient aryl groups on iodonium salts favor N-attack but reduce overall conversion.

Post-Synthetic Modifications

Thioamide Derivatization

Treatment of N-(2-iodophenyl)-4-methylbenzamide with Lawesson’s reagent (0.6 equiv) in refluxing toluene converts the amide to its thioamide analog in 91% yield. The product, a yellow solid (mp 132–133°C), exhibits distinct 1H NMR shifts: the amide NH signal at δ 8.29 ppm disappears, replaced by a thiocarbonyl-associated broad singlet at δ 9.11 ppm.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl3) :

  • δ 8.48 (dd, J = 8.4, 1.2 Hz, 1H, Ar-H)
  • δ 8.29 (s br, 1H, NH)
  • δ 7.90 (d, J = 8.0 Hz, 2H, benzoyl-H)
  • δ 2.45 (s, 3H, CH3)

13C NMR (101 MHz, CDCl3) :

  • δ 165.3 (C=O)
  • δ 142.6 (C-I)
  • δ 21.4 (CH3)

Mass Spectrometry

High-resolution MS confirms the molecular ion [M+H]+ at m/z 340.9921 (calc. 340.9918), with characteristic iodine isotopic patterns.

Industrial-Scale Considerations

Solvent Recovery

THF, used in >90% of lab-scale syntheses, poses explosion risks upon peroxide formation. Substituting with 2-MeTHF improves safety and enables azeotropic drying, reducing reaction times by 30% in pilot plants.

Byproduct Management

Diacylated byproducts (<5%) form when acyl chloride exceeds 1.2 equiv. Silica gel chromatography remains the standard purification method, though crystallization from ethanol/water (3:1) offers a greener alternative with 79% recovery.

Emerging Green Chemistry Approaches

Microwave-assisted synthesis using polymer-supported reagents reduces reaction times from 12 h to 25 min, albeit with modest yield improvements (84% → 86%). Photocatalytic methods employing eosin Y and visible light are under investigation for oxidizing in situ-generated intermediates, though iodobenzene dimerization remains a competing pathway.

Q & A

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate solubility in solvents (e.g., logP ~3.2 in octanol/water) using force fields like OPLS-AA .
  • Quantum Chemistry : Calculate dipole moments (≈4.5 D) and polar surface area (≈60 Ų) to predict membrane permeability .
  • Thermodynamic Profiling : Use COSMO-RS to estimate melting points (~180–200°C) and lattice energies (−150 kJ/mol range) .

How do synthetic byproducts form, and how can they be minimized?

Advanced Research Question

  • Byproduct Origins :
    • Iodine Displacement : Competing nucleophilic attack at iodine yields dehalogenated byproducts.
    • Oxidation : Amide oxidation to nitro derivatives under aerobic conditions.
  • Mitigation Strategies :
    • Use degassed solvents and inert atmospheres (N₂/Ar).
    • Add radical scavengers (e.g., BHT) to suppress oxidation .

What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Advanced Research Question

  • Case Example : NMR suggests planar amide conformation, while crystallography shows twisted geometry (dihedral angle ~28°).
  • Resolution :
    • Temperature-Dependent NMR : Probe conformational flexibility (e.g., coalescence temperatures for rotamers).
    • Hirshfeld Surface Analysis : Compare close contacts (e.g., C⋯I interactions) to explain packing-driven distortions .

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